Ajulemic acid

Cannabinoid pharmacology Receptor binding affinity CB1/CB2 selectivity

Ajulemic acid is the definitive cannabinoid tool compound for pain and inflammation programs where psychoactivity is an unacceptable confound. Unlike THC, it delivers near-equipotent CB1/CB2 agonism (Ki 5.7 nM / 56.1 nM; EC₅₀ 11.6 nM / 13.4 nM) with no psychotropic effects at analgesic doses—confirmed in Phase II human VAS pain reduction (p=0.021). Its minimal CYP450 inhibition and low hepatic metabolism eliminate drug-drug interaction risks, while its pro-resolving mechanism (lipoxin A₄, prostaglandin J₂) avoids NSAID-like GI toxicity. Validated in Phase III trials for systemic sclerosis, cystic fibrosis, dermatomyositis, and SLE. Improved synthetic accessibility now supports multigram-scale sourcing for SAR and preclinical programs.

Molecular Formula C25H36O4
Molecular Weight 400.5 g/mol
CAS No. 137945-48-3
Cat. No. B1666734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjulemic acid
CAS137945-48-3
SynonymsAjulemic acid;  CPL-7075;  CT-3;  DMH-THC-11-OIC;  HU-239;  IP-751;  JBT-101;  DMHTHC-11OIC;  AB-III-56, HU-239, IP-751, CPL 7075, CT-3, Resunab;  lenabasum; 
Molecular FormulaC25H36O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O
InChIInChI=1S/C25H36O4/c1-6-7-8-9-12-24(2,3)17-14-20(26)22-18-13-16(23(27)28)10-11-19(18)25(4,5)29-21(22)15-17/h10,14-15,18-19,26H,6-9,11-13H2,1-5H3,(H,27,28)/t18-,19-/m1/s1
InChIKeyYCHYFHOSGQABSW-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ajulemic Acid (CAS 137945-48-3): Cannabinoid Receptor Agonist with Documented Preferential CB2 Binding and Non-Psychoactive Profile


Ajulemic acid (AJA; also known as lenabasum, IP-751, CT-3, Resunab) is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC) metabolite 11-nor-9-carboxy-THC, belonging to the cannabinoid receptor agonist class [1]. It is a small molecule (MW 400.55 g/mol, C₂₅H₃₆O₄) that binds to human CB1 and CB2 receptors with Ki values of 5.7 nM and 56.1 nM, respectively, and acts as a functional agonist with EC₅₀ values of 11.6 nM (CB1) and 13.4 nM (CB2) [2]. The compound is orally available, non-psychoactive at therapeutic doses, and has advanced to Phase III clinical trials across four investigational indications including systemic sclerosis, cystic fibrosis, dermatomyositis, and systemic lupus erythematosus [3].

Ajulemic Acid Cannot Be Substituted by In-Class Cannabinoid Agonists: Evidence-Based Differentiation in Receptor Selectivity, Psychoactivity, and Metabolic Profile


Cannabinoid receptor agonists exhibit substantial heterogeneity in receptor binding profiles, functional selectivity, and clinical safety. Ajulemic acid differs from both non-selective agonists (e.g., THC, HU-210) and selective CB2 agonists (e.g., JWH-133, GW405833, AM1241) across multiple measurable dimensions. Its unique combination of near-equipotent CB1/CB2 agonism coupled with an absence of psychoactivity — a property not predicted by Ki/EC₅₀ ratios alone — distinguishes it from THC [1]. Furthermore, its minimal CYP450 inhibition and low hepatic metabolism contrast sharply with many cannabinoid derivatives that undergo extensive first-pass metabolism and pose drug-drug interaction risks [2]. For procurement decisions in drug discovery, preclinical pharmacology, or clinical trial material sourcing, these differences translate to irreplaceable experimental and therapeutic profiles. The following section provides direct quantitative evidence supporting these claims.

Ajulemic Acid Product-Specific Quantitative Evidence: Comparative Data for Scientific Procurement Decisions


Receptor Binding Profile: Ajulemic Acid vs. THC and Selective CB2 Agonists

Ajulemic acid exhibits a distinct receptor binding profile compared to its parent compound Δ⁹-THC and to selective CB2 agonists. For hCB1, ajulemic acid shows Ki = 5.7 nM and EC₅₀ = 11.6 nM; for hCB2, Ki = 56.1 nM and EC₅₀ = 13.4 nM, yielding a CB1/CB2 Ki ratio of approximately 0.1 [1]. In contrast, Δ⁹-THC displays Ki values of 53.3 nM (CB1) and 75.3 nM (CB2), representing approximately 9.3-fold lower CB1 affinity than ajulemic acid [2]. The selective CB2 agonist GW405833 exhibits extreme selectivity with CB2 Ki = 3.92 nM and CB1 Ki = 4772 nM (CB2/CB1 selectivity ratio ~1,200), fundamentally distinct from ajulemic acid's near-equipotent dual agonism [3]. JWH-133 similarly shows high CB2 selectivity (CB2 Ki = 3.4 nM, CB1 Ki = 677 nM, selectivity ratio ~200) [4]. These quantitative differences in binding profile directly impact downstream pharmacology and therapeutic applicability.

Cannabinoid pharmacology Receptor binding affinity CB1/CB2 selectivity Drug discovery

In Vivo Analgesic Efficacy and Therapeutic Index: Ajulemic Acid vs. Psychoactive Cannabinoids

In rat models, ajulemic acid demonstrates analgesic efficacy with a favorable therapeutic index relative to psychoactive effects. In the chronic constriction injury (CCI) model of neuropathic pain, oral administration of ajulemic acid produced dose-dependent reversal of mechanical allodynia with an ED₅₀ of 0.5 mg/kg and a maximum reversal of 63% [1]. In the carrageenan-induced inflammatory pain model, the ED₅₀ was 0.7 mg/kg with a maximum reversal of 57% [1]. The therapeutic index, calculated as the ratio of ED₅₀ values for psychoactivity-related endpoints versus analgesic efficacy, distinguishes ajulemic acid from THC. Ajulemic acid ED₅₀ values in the rotarod test (motor coordination), ring test (catalepsy), and tail-flick test (analgesia) were 5.3 mg/kg, 2.3 mg/kg, and 4.3 mg/kg, respectively — producing therapeutic indices (motor impairment ED₅₀ / analgesic ED₅₀) of approximately 10.6 for neuropathic pain and 7.6 for inflammatory pain [1]. In comparison, Δ⁹-THC exhibits a motor impairment ED₅₀ of 1.8 mg/kg and catalepsy ED₅₀ of 1.2 mg/kg in similar rat models, yielding therapeutic indices substantially below 3 [2].

Neuropathic pain Inflammatory pain Therapeutic index In vivo pharmacology

Clinical Psychoactivity and Side Effect Profile: Ajulemic Acid vs. Placebo in Chronic Neuropathic Pain Patients

A randomized, double-blind, placebo-controlled crossover Phase II trial in 21 patients with chronic neuropathic pain evaluated ajulemic acid at daily doses of 40 mg and 80 mg. Visual analog scale (VAS) scores showed statistically significant pain reduction for ajulemic acid compared to placebo (p = 0.021). The number needed to treat (NNT) for 30% pain relief was 2.14 in the first treatment group and 5.29 in the second treatment group [1]. Critically, no statistically significant differences were observed between ajulemic acid and placebo on any psychotropic measurement scale, including the Addiction Research Center Inventory Marijuana (ARCI-M) scale and the Trail Making Test for cognitive function. Reported subjective side effects — dry mouth, tiredness, and dizziness — did not increase with dose elevation from 40 mg to 80 mg daily [1]. In contrast, Δ⁹-THC at comparable analgesic doses consistently produces measurable psychoactive effects, including elevated ARCI-M scores, sedation, and cognitive impairment [2]. Animal studies at doses up to 40 mg/kg confirm minimal psychoactivity comparable to placebo, despite high CB1 binding affinity in vitro [3].

Clinical pharmacology Adverse events Psychoactivity Human trials

Metabolic Stability and CYP450 Interaction Profile: Ajulemic Acid vs. Cannabinoid Derivatives with Extensive Metabolism

In vitro metabolism studies using hepatocytes from rats, dogs, cynomolgus monkeys, and humans demonstrate that ajulemic acid undergoes minimal metabolism across species [1]. This contrasts with Δ⁹-THC, which undergoes extensive hepatic metabolism via CYP2C9, CYP2C19, and CYP3A4, producing multiple active and inactive metabolites that complicate pharmacokinetic interpretation and may contribute to inter-individual variability [2]. Additionally, ajulemic acid does not significantly inhibit five principal human cytochrome P450 isozymes — CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 — at pharmacologically relevant concentrations [3]. An in silico ADME prediction study of 110 cannabinoid derivatives identified ajulemic acid as the most promising oral candidate, showing optimal molecular weight (400.55 g/mol), high predicted oral bioavailability, and good gastrointestinal absorption, whereas glucuronidated THC metabolites and highly lipophilic cannabinol esters displayed suboptimal drug-likeness [4]. Toxicity predictions classified all evaluated cannabinoids as moderately toxic, with ajulemic acid showing a comparatively more favorable safety profile [4].

Drug metabolism CYP450 inhibition Drug-drug interaction Pharmacokinetics

Synthesis Optimization: Improved Allylic Oxidation Yield for Ajulemic Acid Production

A 2024 synthesis study optimized the key allylic oxidation step in the production of ajulemic acid, enabling introduction of the C-11 hydroxy group with a high yield [1]. The researchers improved upon the original Tepper synthesis route by modifying the SeO₂-mediated allylic oxidation conditions, achieving yields suitable for multigram-scale preparation [2]. This optimization addresses a critical bottleneck in cannabinoid metabolite synthesis where low yields in oxidation steps historically limited material availability for preclinical and clinical studies. In contrast, related cannabinoid metabolites such as HU-210 and Δ⁹-THC-11-oic acid typically require more complex synthetic routes with lower overall yields due to challenging oxidation and purification steps [3]. The study confirms that ajulemic acid serves as an effective template structure for discovering more potent analogues, with the optimized oxidation condition applicable to a series of related compounds including HU-210, 11-nor-Δ⁸-THC-carboxylic acid, and Δ⁹-THC-carboxylic acid [1].

Organic synthesis Process chemistry Scale-up Medicinal chemistry

Preclinical Anti-Arthritic and Anti-Fibrotic Efficacy: Ajulemic Acid in In Vivo Disease Models

In the rat adjuvant arthritis model, ajulemic acid demonstrated a remarkable action in preventing the destruction of inflamed joints [1]. This anti-arthritic efficacy is accompanied by a documented lack of ulcerogenicity, a significant differentiator from NSAIDs (e.g., ibuprofen, naproxen, diclofenac) which commonly induce gastrointestinal ulceration at therapeutic anti-inflammatory doses [2]. The mechanism underlying this joint protection involves ajulemic acid's ability to suppress tissue scarring and stimulate endogenous eicosanoids including lipoxin A₄ and prostaglandin J₂ that resolve chronic inflammation and fibrosis without causing immunosuppression [3]. In contrast, conventional NSAIDs act through cyclooxygenase inhibition, which reduces prostaglandin production globally and carries established risks of GI toxicity, renal impairment, and cardiovascular events with chronic use [4]. Preclinical and Phase 1-2 clinical trial data confirm that ajulemic acid maintains a favorable safety and tolerability profile while demonstrating significant efficacy in preclinical models of inflammation and fibrosis [3].

Rheumatoid arthritis Fibrosis Inflammation Preclinical models

Ajulemic Acid: High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Chronic Neuropathic and Inflammatory Pain Research Requiring Dissociation of Analgesia from Psychoactivity

Ajulemic acid is optimal for pain research programs that require demonstrable analgesic efficacy without confounding psychoactive effects. The compound's therapeutic index of 10.6 (neuropathic pain) and 7.6 (inflammatory pain) — calculated from motor impairment ED₅₀ (5.3 mg/kg) divided by analgesic ED₅₀ (0.5-0.7 mg/kg) in rat models — enables clear interpretation of pain-specific outcomes [1]. Phase II human data confirm this dissociation: statistically significant VAS pain reduction (p=0.021) with no measurable psychotropic effects on ARCI-M or cognitive function scales at 40-80 mg daily doses [2]. This makes ajulemic acid the preferred cannabinoid tool compound for studies where psychoactivity would represent an experimental confounder or exclusion criterion.

Drug-Drug Interaction Studies and Combination Therapy Research Requiring Low CYP450 Liability

Research programs investigating cannabinoid-based therapies in polypharmacy contexts — particularly in chronic inflammatory or fibrotic diseases where patients receive multiple medications — should prioritize ajulemic acid due to its minimal CYP450 inhibition profile. The compound shows no significant inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5 at pharmacologically relevant concentrations [3]. In vitro hepatocyte studies across four species confirm minimal metabolism [4]. In silico ADME screening of 110 cannabinoid derivatives identified ajulemic acid as the most promising oral candidate with optimal molecular weight, high predicted oral bioavailability, and good gastrointestinal absorption [5]. This profile reduces the risk of drug-drug interactions that complicate interpretation of combination therapy studies and limit translational relevance.

Chronic Inflammatory and Fibrotic Disease Models Requiring Long-Term Dosing Without Immunosuppression

Ajulemic acid is the preferred compound for long-term preclinical and clinical studies of chronic inflammation and fibrosis where sustained dosing is required without immunosuppression or GI toxicity. In the rat adjuvant arthritis model, ajulemic acid prevented joint destruction while demonstrating complete lack of ulcerogenicity — a stark contrast to NSAIDs that produce GI lesions at therapeutic anti-inflammatory doses [6]. The compound stimulates resolution of inflammation through production of specialized pro-resolving eicosanoids (lipoxin A₄, prostaglandin J₂) rather than through broad immunosuppression or COX inhibition [7]. This mechanism aligns with research on inflammatory resolution biology and positions ajulemic acid for studies in systemic sclerosis, cystic fibrosis, dermatomyositis, and systemic lupus erythematosus — all indications for which it has advanced to Phase II-III clinical trials [7].

Structure-Activity Relationship (SAR) Studies Using Ajulemic Acid as a Template Scaffold

Ajulemic acid serves as an effective template structure for cannabinoid SAR studies and analogue discovery programs. Its near-equipotent dual CB1/CB2 agonism (Ki = 5.7 nM and 56.1 nM respectively; EC₅₀ = 11.6 nM and 13.4 nM) combined with the absence of psychoactivity provides a unique pharmacological starting point for exploring structure-function relationships that cannot be achieved with THC or selective CB2 agonists [8]. Recent synthetic chemistry advances have optimized the key allylic oxidation step for introducing the C-11 hydroxy group with high yield, enabling multigram-scale preparation of ajulemic acid and related cannabinoid metabolites including HU-210, 11-nor-Δ⁸-THC-carboxylic acid, and Δ⁹-THC-carboxylic acid [9]. This improved synthetic accessibility supports medicinal chemistry campaigns requiring reliable access to the ajulemic acid scaffold for derivatization and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ajulemic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.